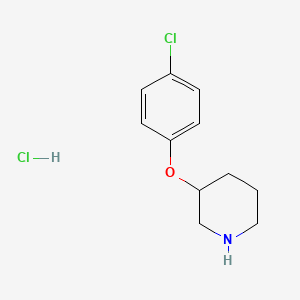

3-(4-Chlorophenoxy)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine compounds typically involves reactions such as reductive amination, Michael addition, and other organic transformations. For instance, the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was achieved by stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . Similarly, other chlorinated piperidine derivatives were synthesized through various organic reactions, demonstrating the versatility of piperidine as a scaffold for chemical modifications .

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) calculations are common techniques used to determine the molecular structure of piperidine derivatives. For example, the crystal structure of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was found to crystallize in the monoclinic crystal system with P 21/c point group . Other studies also utilized single crystal XRD analysis to elucidate the spatial structure of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be explored through various computational studies, including the analysis of molecular electrostatic potential, frontier orbital analysis, and vibrational analysis. These studies provide insights into the chemical hardness, potential, nucleophilicity, and electrophilicity of the compounds . Additionally, quantum-chemical studies have been conducted to understand the base-catalyzed reactions of N-chloro-piperidines, which are relevant for environmental chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized using spectroscopic methods such as FT-IR and NMR, as well as computational methods. Theoretical parameters obtained from DFT calculations often show excellent agreement with experimental results, providing a comprehensive understanding of the compounds' properties . Moreover, studies on the lipolytic effects and metabolic activity of related compounds suggest potential applications in addressing obesity .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis : Studies on piperidine derivatives, such as 4-carboxypiperidinium chloride, have been characterized by single-crystal X-ray diffraction, which provides detailed information on their molecular and crystal structures. These studies are crucial for understanding the molecular interactions and properties of these compounds, which can be applied to similar substances like 3-(4-Chlorophenoxy)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Characterization : Research on the synthesis and characterization of related piperidine compounds, such as the synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride, highlights methodologies that could be relevant for synthesizing and analyzing 3-(4-Chlorophenoxy)piperidine hydrochloride. Such studies contribute to the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Ovonramwen, Owolabi, & Oviawe, 2019).

Pharmacological Studies : Although the specific compound was not directly studied, research on related piperidine derivatives, such as the characterization of falicaine hydrochloride and dyclonine hydrochloride, provides insights into the pharmacological properties and potential therapeutic applications of piperidine compounds. Such studies are valuable for understanding the biological activities and potential medical applications of similar compounds (Schmidt, 2005).

Advanced Material Applications : Research on the synthesis and characterization of new 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their hydrochloride salts, for example, demonstrates the versatility of piperidine derivatives in creating compounds with potential applications in advanced materials and medicinal chemistry. Such studies showcase the wide-ranging utility of piperidine derivatives in developing new materials with specific properties (Marvanová et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

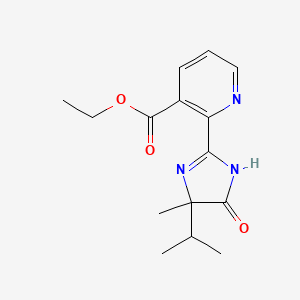

3-(4-chlorophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNUAELGGRFVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589975 |

Source

|

| Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)piperidine hydrochloride | |

CAS RN |

38247-51-7 |

Source

|

| Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)